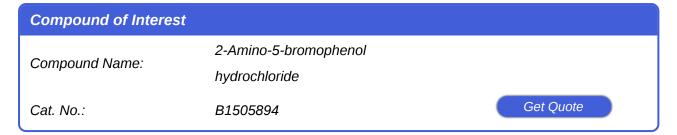


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Spectroscopic Analysis of 2-Amino-5bromophenol Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-bromophenol hydrochloride**, a key intermediate in pharmaceutical and fine chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and utilizes visualizations to clarify analytical workflows.

Spectroscopic Data Summary

While experimental spectroscopic data for the hydrochloride salt of 2-Amino-5-bromophenol is not readily available in the public domain, data for the free base, 2-Amino-5-bromophenol, provides a strong foundation for understanding its chemical structure. The following tables summarize the available experimental data for the free base and provide predicted values where experimental data is unavailable.

Note on the Hydrochloride Salt: The protonation of the amino group to form the hydrochloride salt will induce notable changes in the spectroscopic data. In the ¹H and ¹³C NMR spectra, the electron-withdrawing effect of the ammonium group (-NH₃+) will cause downfield shifts for the aromatic protons and carbons, particularly those ortho and para to the amino group. In the IR spectrum, the N-H stretching vibrations of the ammonium salt will appear as a broad band at lower wavenumbers (typically 2800-3200 cm⁻¹) compared to the free amine.



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Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for 2-Amino-5-bromophenol

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.08	bs	-	Ar-H
6.82	d	2	Ar-H
6.78	dd	8.2	Ar-H
6.56	d	8	Ar-H
4.03	bs	-	-NH2

Solvent: CD₃CN, Spectrometer Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Data for 2-Amino-5-bromophenol

Predicted Chemical Shift (δ) ppm	Assignment
147-152	С-ОН
135-140	C-NH ₂
120-125	C-Br
115-120	Ar-CH
110-115	Ar-CH
105-110	Ar-CH

Infrared (IR) Spectroscopy Data

Table 3: IR Peak List for 2-Amino-5-bromophenol



Wavenumber (cm ⁻¹)	Assignment	
3496 (wide)	O-H stretch	
3377	N-H stretch (asymmetric)	
3298	N-H stretch (symmetric)	
1598	Aromatic C=C stretch	
1502	Aromatic C=C stretch	
1431	C-H in-plane bend	
1269	C-O stretch (phenol)	
1210	C-N stretch (aromatic amine)	
916	C-H out-of-plane bend	
877	C-H out-of-plane bend	

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data

While a full mass spectrum for 2-Amino-5-bromophenol is not available, low-resolution electrospray ionization mass spectrometry (LRESIMS) data has been reported for the protonated molecule.

Table 4: Mass Spectrometry Data for 2-Amino-5-bromophenol

m/z	lon
188/190	[M+H]+

The presence of two peaks with a mass difference of 2 and an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).



Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

- 2-Amino-5-bromophenol hydrochloride
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **2-Amino-5-bromophenol hydrochloride** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.



- Acquisition of ¹H Spectrum:
 - A standard one-pulse experiment is typically used.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Acquisition of ¹³C Spectrum:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon.
 - The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-160 ppm).
 - A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phasecorrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

- 2-Amino-5-bromophenol hydrochloride
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle



- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
 - Thoroughly dry the KBr powder to remove any moisture.
 - In an agate mortar, grind a small amount (1-2 mg) of 2-Amino-5-bromophenol hydrochloride with approximately 100-200 mg of dry KBr.
 - Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
- Data Acquisition:
 - Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).
 - A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:



- 2-Amino-5-bromophenol hydrochloride
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI)

Procedure:

- Sample Preparation: Prepare a dilute solution of 2-Amino-5-bromophenol hydrochloride (e.g., 1-10 μg/mL) in a suitable solvent.
- Infusion: The sample solution is introduced into the mass spectrometer'
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